Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate
Description
Chemical Identity and Classification
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate (CAS 887247-25-8) is a heterocyclic compound featuring a fused thiophene-pyridine architecture. Its molecular formula is C₁₁H₁₀N₂O₂S , with a molecular weight of 234.28 g/mol . The IUPAC name, methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate, reflects its structural components:
- A thiophene ring substituted at the 3-position with an amino group (-NH₂) and at the 5-position with a pyridin-4-yl group.
- A methyl ester (-COOCH₃) at the 2-position of the thiophene.
Classification :
- Heterocyclic aromatic compound : Combines sulfur-containing thiophene and nitrogen-containing pyridine.
- Hybrid scaffold : Merges electron-rich (thiophene) and electron-deficient (pyridine) moieties, enabling unique electronic properties.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀N₂O₂S | |
| Molecular Weight | 234.28 g/mol | |
| SMILES | COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N | |
| Key Functional Groups | Amino, methyl ester, pyridine |
Historical Context and Discovery
The compound belongs to a class of aminothiophenes synthesized via the Gewald reaction , a method established in the 1960s for constructing 2-aminothiophene derivatives. While its exact discovery timeline is undocumented, its synthetic roots align with advancements in:
- Multicomponent reactions : Combining ketones, α-cyanoesters, and sulfur under basic conditions.
- Cross-coupling strategies : Suzuki-Miyaura reactions to introduce pyridine substituents to thiophene cores.
Key synthetic milestones include:
Significance in Heterocyclic Chemistry
Thiophene and pyridine are foundational in medicinal and materials chemistry. Their fusion in this compound enhances structural and functional versatility:
Thiophene Contributions :
- Aromatic stability : Planar structure with 6π-electrons, enabling electrophilic substitution.
- Bioisosteric potential : Mimics phenyl groups while improving solubility and metabolic stability.
Pyridine Contributions :
- Hydrogen-bonding capacity : The nitrogen atom facilitates interactions with biological targets.
- Electron-withdrawing effects : Modulates electron density in conjugated systems.
Synergistic Effects :
Research Importance of Thiophene-Pyridine Hybrid Structures
These hybrids are pivotal in addressing challenges across scientific domains:
Pharmaceutical Research :
- Antimicrobial activity : Pyridine-thiophene chalcones inhibit Bacillus cereus and Shigella species with MIC values <1 µg/mL.
- Anticancer potential : Derivatives interfere with tubulin polymerization and EGFR tyrosine kinase, showing IC₅₀ values in nanomolar ranges.
Materials Science :
- Conductive polymers : Electropolymerized thiophene-pyridine films exhibit high charge storage capacity (1.12 × 10⁻³ C/cm²).
- Optoelectronic tuning : Substituents adjust bandgap energies (2.1–3.4 eV), enabling use in organic LEDs.
Table 2: Applications of Thiophene-Pyridine Hybrids
Properties
IUPAC Name |
methyl 3-amino-5-pyridin-4-ylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)6-9(16-10)7-2-4-13-5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWPBJBUARILTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Decarboxylation
- Methyl 3-amino-4-methylthiophene-2-carboxylate is treated with an aqueous base such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or lithium hydroxide (LiOH) to induce decarboxylation.
- This is followed by acidification with hydrochloric acid (HCl) to yield 3-amino-4-methylthiophene, a key intermediate for further transformations.
Amino Group Protection
Selective Chlorination
- The protected thiophene ester is selectively chlorinated at the 2-position using chlorinating agents such as N-chlorosuccinimide (NCS) with catalytic hydrochloric acid or by metalation with n-butyl lithium followed by reaction with hexachloroethane (CCl3C2Cl3).
- This step yields 2-chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester.
Deprotection to Form 3-Amino-2-chloro-4-methylthiophene Hydrochloride
Activation and Coupling with Pyridinyl Derivative
- The 3-amino-2-chloro-4-methylthiophene hydrochloride is activated by reaction with an aryl chlorothionoformate (preferably phenyl chlorothionoformate) and sodium bicarbonate to form a thiocarbamic acid O-phenyl ester intermediate.
- This intermediate is then reacted with 1,2-phenylenediamine and triethylamine to form N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea.
- Although this step in the patent describes coupling with phenylenediamine, analogous coupling with pyridin-4-yl amines or related nucleophiles can be adapted to introduce the pyridin-4-yl substituent.
Cyclization and Final Compound Formation
- Cyclization of the thiourea intermediate is achieved using alkyl or aryl sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of bases such as NaOH, KOH, or carbodiimides.
- This step yields the free base of the desired heterocyclic compound.
- The free base is then treated with hydrogen chloride gas in solvents like ethanol/ethyl acetate or isopropanol/n-butyl acetate to afford the hydrochloride salt of the final compound.
Alternative Synthetic Approaches
- Other synthetic routes reported in literature for related thiophene derivatives involve Gewald reaction to prepare 2-aminothiophene-3-carbonitriles, which upon cyclization with nitriles and hydrogen chloride gas yield thienopyrimidine derivatives.
Although these methods focus on thieno[2,3-d]pyrimidines rather than simple thiophenes, the cyclization and substitution strategies provide insights into alternative preparation routes for amino-thiophene carboxylates bearing pyridinyl substituents.
High-yield routes for thieno-fused nitrogen heterocycles involve condensation and cyclization reactions starting from substituted thiophenes and pyridine derivatives, which can be adapted for the synthesis of this compound analogs.
Summary Table of Preparation Steps
| Step | Reaction/Process | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Decarboxylation | Aqueous KOH/NaOH/LiOH, then HCl | 3-Amino-4-methylthiophene | Quantitative to high |
| 2 | Amino group protection | Di-tert-butyl dicarbonate | (4-Methyl-thiophen-3-yl)-carbamic acid tert-butyl ester | High |
| 3 | Selective chlorination | N-Chlorosuccinimide + catalytic HCl or n-BuLi + hexachloroethane | 2-Chloro-4-methyl-thiophen-3-yl carbamic acid tert-butyl ester | Moderate (ca. 50%) |
| 4 | Deprotection | Hydrogen chloride gas | 3-Amino-2-chloro-4-methylthiophene hydrochloride | High |
| 5 | Activation and coupling | Phenyl chlorothionoformate, NaHCO3, 1,2-phenylenediamine, triethylamine | N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea | High (82% reported) |
| 6 | Cyclization and salt formation | Alkyl/aryl sulfonyl chloride + base or carbodiimide; then HCl gas | Final this compound hydrochloride | High |
Research Findings and Considerations
- The stepwise protection and selective chlorination are crucial for regioselectivity and yield optimization.
- Use of N-chlorosuccinimide (NCS) provides a mild and selective chlorination method.
- Protection with Boc groups prevents side reactions on the amino group during chlorination.
- The coupling step with aryl or heteroaryl amines (such as pyridin-4-yl amine) requires careful control of base and solvent conditions to maximize yield.
- Cyclization using sulfonyl chlorides or carbodiimides offers versatile routes to heterocyclic ring closure.
- Final salt formation with hydrogen chloride stabilizes the compound for isolation and purification.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated thiophene derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles:
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is primarily utilized as an intermediate in the synthesis of various heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals, facilitating the creation of new chemical entities with desired biological activities.
Synthetic Routes:
The synthesis typically involves cyclization reactions of thiophene derivatives with pyridine amines under controlled conditions. For instance, the reaction between thiophene-2-carboxylic acid and pyridine-4-amine can yield this compound efficiently.
Reactivity and Modifications:
This compound can undergo various chemical reactions, including:
- Oxidation : The amino group can be converted to nitro derivatives.
- Reduction : The carboxylate ester can be reduced to alcohols.
- Substitution : Electrophilic substitution can occur at the pyridinyl group, leading to diverse derivatives.
Biological Research
Antimicrobial Properties:
Preliminary studies indicate that this compound exhibits antimicrobial activity, potentially inhibiting bacterial enzymes critical for cell wall synthesis. This makes it a candidate for developing new antibiotics.
Anticancer Potential:
Research has shown that derivatives of this compound may possess antitumor properties. For example, related thiophene compounds have demonstrated growth inhibition in cancer cell lines, suggesting that they may interfere with cell signaling pathways involved in proliferation and apoptosis .
Mechanisms of Action:
The compound's mechanisms include modulation of enzyme activities, such as cytochrome P450 enzymes, which are essential for drug metabolism. This modulation can enhance or alter the therapeutic effects of co-administered drugs.
Medicinal Chemistry
Drug Development:
this compound is being explored as a lead compound in drug discovery targeting various diseases, including infectious diseases and cancer. Its structural properties allow for interactions with specific molecular targets, making it valuable in designing targeted therapies .
Therapeutic Applications:
The compound is investigated for its potential to develop drugs that target specific receptors involved in disease pathways. Its unique electronic properties also make it suitable for applications in organic electronics and light-emitting diodes (LEDs) .
Industrial Applications
Organic Semiconductors:
Due to its electronic properties, this compound finds applications in developing organic semiconductors. These materials are essential for various electronic devices, including LEDs and photovoltaic cells .
Material Science:
In material science, this compound is utilized for creating advanced materials with specific electronic characteristics. Its ability to form stable structures contributes to innovations in nanotechnology and advanced manufacturing processes .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate is best understood by comparing it with analogous thiophene-2-carboxylate derivatives. Key comparisons include substituent effects on physicochemical properties, synthesis routes, and applications.
Table 1: Structural and Functional Comparison of Thiophene-2-Carboxylate Derivatives
Key Observations
The pyridinyl group in the target compound offers hydrogen-bonding capability via its nitrogen atom, which is absent in phenyl or alkyl-substituted analogs . Bulky Groups (e.g., tert-butyl, benzyloxy): Increase molecular weight and may reduce solubility or reaction efficiency due to steric hindrance . Halogen Substituents (e.g., 4-chlorophenyl): Improve lipophilicity and are common in antimicrobial agents .
Synthesis Efficiency :
- Derivatives with electron-rich aromatic substituents (e.g., methoxyphenyl) achieve higher yields (up to 99%) in condensation reactions .
- Pd-catalyzed cross-coupling (e.g., Suzuki reaction) for methoxycarbonylphenyl derivatives yields 55%, reflecting moderate efficiency .
Applications: Pharmaceuticals: Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a precursor for sulfa drug derivatives . Materials Science: Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate is used in disperse dyes for polyester fibers . Environmental Chemistry: Cyanophenyl analogs are flagged in mutagenicity studies, indicating structure-dependent toxicity .
Biological Activity
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate, with the CAS number 887247-25-8, is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀N₂O₂S |
| Molecular Weight | 234.28 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 43155531 |
This compound contains a thiophene ring fused with a pyridine moiety, which contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antitumor Activity
The compound has shown promising results in cancer research. A study evaluated its antitumor effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives of this compound inhibited cell proliferation significantly, with minimal effects on non-tumorigenic cells . The most potent derivative exhibited a GI50 concentration of 13 μM, leading to reduced cell viability and altered cell cycle profiles .
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is thought to involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Arrest : Observations from studies suggest it can induce G0/G1 phase arrest in cancer cells, reducing their ability to progress through the cell cycle .
- Apoptosis Pathways : Although initial studies did not show significant changes in apoptotic markers like PARP or caspase-3, further investigations are needed to clarify its role in apoptosis .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy in clinical settings. Preliminary data suggest that modifications to the compound's structure could enhance its pharmacokinetic profile .
Case Studies and Research Findings
- Antitumor Evaluation : In vitro studies demonstrated that specific derivatives of this compound significantly inhibited growth in TNBC cell lines while sparing non-tumorigenic cells .
- Antimicrobial Screening : A range of bacterial strains were tested against this compound, showing effectiveness particularly against Gram-positive bacteria, indicating its potential as an antibiotic candidate .
Q & A
Q. What are the primary synthetic routes for Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate?
The compound is typically synthesized via Pd-catalyzed cross-coupling reactions, where a thiophene-2-carboxylate precursor reacts with a pyridinylboronic acid derivative under controlled conditions. For example, methyl 3-aminothiophene-2-carboxylate can undergo coupling with 4-pyridinylboronic acid using a Pd catalyst and triethylamine as a base, yielding the target compound after purification via column chromatography . Alternative routes include esterification of carboxylic acid precursors followed by functionalization of the amino group .
Q. How is the compound characterized spectroscopically, and what key data should researchers prioritize?
Key characterization methods include:
- ¹H/¹³C NMR : Signals for the pyridinyl protons (δ ~8.0–8.1 ppm), thiophene backbone (δ ~6.8–7.0 ppm), and ester methyl groups (δ ~3.8–3.9 ppm) .
- IR Spectroscopy : Stretching vibrations for the amino group (~3350 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 292.0637 for C₁₄H₁₄N₂O₄S) to confirm molecular weight . Researchers should cross-verify spectral data with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMF or dichloromethane are commonly used. Microwave-assisted synthesis (e.g., 80–100°C for 6 hours) can enhance reaction efficiency and yield compared to traditional reflux methods .
Advanced Research Questions
Q. How can researchers address low yields in Pd-catalyzed cross-coupling reactions?
Low yields may stem from catalyst poisoning or competing side reactions. Strategies include:
- Using Pd(PPh₃)₄ with triethylamine to stabilize the catalytic cycle.
- Optimizing boronic acid stoichiometry (1.5–2.0 equivalents) to minimize homocoupling .
- Introducing nitrogen-protecting groups (e.g., Boc) to the amino moiety to prevent undesired coordination with the catalyst.
Q. What computational methods are suitable for predicting the compound’s reactivity or spectroscopic properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
Q. How can researchers mitigate challenges in handling the compound’s amino group during functionalization?
The amino group is prone to oxidation or undesired side reactions. Solutions include:
- Temporary protection with acetyl or trifluoroacetyl groups.
- Conducting reactions under inert atmospheres (N₂/Ar) to prevent oxidation .
- Using mild reducing agents (e.g., NaBH₄) in post-functionalization steps to preserve the amino group.
Q. What strategies resolve contradictions in spectral data during characterization?
Discrepancies between experimental and theoretical NMR/IR data may arise from solvent effects or tautomerism. Approaches include:
- Re-measuring spectra in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts.
- Comparing experimental data with literature analogs (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to identify structural outliers .
Q. How can structural modifications enhance the compound’s bioactivity for pharmaceutical studies?
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., Cl, NO₂) to the pyridine ring may improve binding to biological targets.
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid can increase solubility for in vitro assays .
- Heterocycle fusion : Incorporating the thiophene into larger heterocyclic systems (e.g., thienopyrimidines) may modulate activity .
Q. What are the critical parameters for scaling up synthesis while maintaining purity?
Key factors include:
- Purification : Gradient column chromatography (silica gel, 3% triethylamine deactivation) to remove Pd residues .
- Crystallization : Optimizing solvent mixtures (e.g., ethanol/water) to achieve >98% purity via recrystallization .
- Process monitoring : In-line FTIR or HPLC to track reaction progress and intermediate stability.
Q. How does the compound’s electronic structure influence its photophysical properties?
The conjugated thiophene-pyridine system enables π→π* transitions, making it suitable for fluorescence studies. Substituents on the pyridine ring (e.g., electron-donating groups) can redshift absorption/emission maxima, which is relevant for optoelectronic applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
